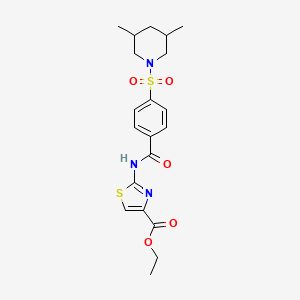

Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)thiazole-4-carboxylate

Description

Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)thiazole-4-carboxylate is a synthetic sulfone-containing compound featuring a thiazole core linked to a 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido group and an ethyl carboxylate ester. Its structure integrates three key moieties:

- Thiazole ring: A five-membered heterocycle with nitrogen and sulfur atoms, known for its role in antimicrobial and anticancer agents.

- Ethyl carboxylate: Likely influencing metabolic stability and solubility.

The dimethylpiperidine sulfonyl group may improve target binding compared to simpler sulfonamides, while the thiazole-carboxylate backbone could synergize with sulfone-mediated mechanisms.

Properties

IUPAC Name |

ethyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5S2/c1-4-28-19(25)17-12-29-20(21-17)22-18(24)15-5-7-16(8-6-15)30(26,27)23-10-13(2)9-14(3)11-23/h5-8,12-14H,4,9-11H2,1-3H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTGVBUQOPIMJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(CC(C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)thiazole-4-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and pertinent research findings.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of 458.6 g/mol. Its structure includes a thiazole ring, a sulfonamide moiety, and a piperidine derivative, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds containing thiazole and sulfonamide groups exhibit a range of biological activities, including:

- Antiviral Activity : Certain thiazole derivatives have shown effectiveness against viral infections by inhibiting viral proteases, particularly in the context of SARS-CoV-2. For instance, related compounds demonstrated IC50 values ranging from 0.01 to 34.4 μM against the main protease of SARS-CoV-2 .

- Antimicrobial Effects : Compounds similar to this compound have been reported to possess antibacterial and antifungal properties. Studies have shown that certain derivatives exhibited minimal inhibitory concentrations (MIC) effective against various pathogens .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit enzymes involved in bacterial folate synthesis, leading to antimicrobial effects.

- Interaction with Cellular Targets : The thiazole moiety may interact with cellular receptors or enzymes, influencing signaling pathways associated with cell proliferation and survival.

- Cytotoxicity : In vitro studies have indicated that certain derivatives can induce cytotoxic effects in cancer cell lines, suggesting potential applications in oncology .

Case Studies and Research Findings

A selection of relevant studies provides insight into the biological activity of this compound:

Comparison with Similar Compounds

Comparison with Similar Sulfone Derivatives

The compound’s activity and physicochemical properties can be contextualized against structurally related sulfones. Key comparisons include:

Structural Analogues and Substituent Effects

*Estimated via computational modeling.

- Thiazole vs. Pyridine/Benzene Cores : Thiazole’s sulfur atom may enhance antimicrobial activity compared to pyridine or benzene analogues, which are more common in anti-inflammatory or antimalarial contexts .

- Dimethylpiperidine vs. Piperazine Sulfonyl Groups : The 3,5-dimethylpiperidine group likely increases lipophilicity and target affinity compared to piperazine derivatives, which are more polar and may favor CNS activity.

- Ethyl Carboxylate vs.

Research Findings and Hypotheses

Key Hypotheses from Structural Analysis

- The compound’s molecular weight (~465 g/mol) and moderate logP (~3.2) align with Lipinski’s rules, suggesting oral bioavailability.

- The dimethylpiperidine sulfonyl group may reduce efflux pump susceptibility compared to simpler sulfonamides.

Comparative Efficacy Gaps

- Antimicrobial Testing: No data exists for this compound, but structurally similar thiazole sulfones show MIC values of 2–8 µg/mL against Staphylococcus aureus .

- Cytotoxicity : Piperidine sulfones often exhibit IC₅₀ values <10 µM in cancer cell lines, whereas benzene sulfonamides show weaker potency (>20 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.